2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-13-6-8-15(9-7-13)22-11-10-21(17(24)18(22)25)12-16(23)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBCDOXCXKCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Histone Deacetylase Inhibition
Recent studies have indicated that derivatives of this compound may function as inhibitors of histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 3.4 µM against HDAC3, showcasing its potential as a selective HDAC inhibitor . HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced tumor suppressor genes.
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. Compounds with similar frameworks have shown promising results in preclinical models, suggesting that they may induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of gene expression through epigenetic changes.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar dioxo-tetrahydropyrazine structures may exhibit neuroprotective effects. These effects could be attributed to their ability to inhibit neuroinflammation and oxidative stress pathways, making them candidates for treating neurodegenerative diseases .
Table: Comparison of Biological Activities
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | HDAC3 | 3.4 | Inhibitor |
| Compound B | Cancer Cell Line X | 5.0 | Anticancer |
| Compound C | Neuroprotection | 10.0 | Neuroprotective |
Case Study 1: HDAC Inhibition
A study conducted by Abdelsalam et al. (2022) synthesized several derivatives based on the tetrahydropyrazine scaffold. Among these, one derivative exhibited significant HDAC inhibition, leading to reduced proliferation in cancer cell lines . This highlights the therapeutic potential of modifying the core structure for enhanced biological activity.
Case Study 2: Anticancer Efficacy
In another investigation, researchers explored the anticancer efficacy of a series of tetrahydropyrazine derivatives against different cancer types. The results indicated that compounds similar to 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide effectively induced cell cycle arrest and apoptosis in breast and colon cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Ring
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide
- Key Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenylmethyl substituent and introduces a 3-methoxyphenyl acetamide.
- Impact: The chloro substituent increases molecular weight (MW: ~428 vs. ~381 for the target compound) and hydrophobicity (XlogP: 2.4 vs. ~2.0 estimated for the target).
2-[4-(3-Chlorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- Key Differences : Substitutes 4-fluorophenyl with 3-chlorophenyl and uses a 2-ethoxyphenyl acetamide.
- The ethoxy group increases lipophilicity (XlogP: ~3.0) compared to the unsubstituted phenyl in the target compound .
2-[4-(3,4-Dimethylphenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-phenylacetamide
Preparation Methods
Stepwise Assembly via Cyclocondensation and Amide Coupling
A prevalent strategy involves constructing the tetrahydropyrazine-dione core followed by acetamide functionalization. The synthesis begins with the cyclocondensation of 4-fluorophenylglyoxal with ethylenediamine under acidic conditions to form 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine. Subsequent N-alkylation at the pyrazine nitrogen is achieved using α-chloroacetamide derivatives. For instance, reacting the tetrahydropyrazine intermediate with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate yields the target compound.
Key Reaction Parameters
-
Solvent : Dichloromethane or acetonitrile for cyclocondensation.
-
Temperature : 0–25°C for alkylation to minimize side reactions.
-
Catalyst : Triethylamine or sodium bicarbonate to facilitate deprotonation.
This method offers moderate yields (45–60%) but requires stringent purification due to byproducts from incomplete alkylation.
One-Pot Synthesis Using α-Halocarbonyl Intermediates
Inspired by fluconazole synthesis protocols, a one-pot approach condenses 4-fluorophenylhydrazine, glyoxylic acid, and N-phenyl-2-chloroacetamide under mild conditions. The reaction proceeds via in situ formation of a hydrazone intermediate, which undergoes cyclization upon dehydration.
Optimization Insights
-
Reaction Time : 5–8 hours at 50–60°C achieves >70% conversion.
-
Workup : Aqueous extraction followed by silica gel chromatography isolates the product.
This method reduces purification steps but demands precise stoichiometric control to prevent oligomerization.
Advanced Functionalization Strategies
Protecting Group Chemistry for Selective Amidation
To avoid competing reactions at the aniline nitrogen, temporary protection using tert-butoxycarbonyl (BOC) groups is employed. For example, N-BOC-protected 4-fluoroaniline is reacted with 2-bromoacetyl bromide to form a bromoacetamide intermediate. Deprotection with trifluoroacetic acid liberates the free amine, which is then coupled with preformed tetrahydropyrazine-dione via nucleophilic substitution.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps such as cyclocondensation and amide coupling. A reported protocol reduced reaction times from hours to minutes (e.g., cyclocondensation completed in 15 minutes at 100°C). This method enhances reproducibility and reduces thermal degradation risks.
Analytical Characterization and Quality Control
Spectroscopic Validation
Infrared (IR) Spectroscopy :
-
Strong absorption bands at 1680–1700 cm⁻¹ confirm the presence of the diketone (C=O) in the tetrahydropyrazine ring.
-
A peak at 1500–1520 cm⁻¹ corresponds to C-F stretching in the fluorophenyl group.
¹H NMR Analysis :
-
The fluorophenyl protons resonate as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).
-
Acetamide methylene protons appear as a singlet at δ 4.1–4.3 ppm.
-
Pyrazine NH protons are observed as broad singlets at δ 9.8–10.2 ppm.
Mass Spectrometry :
Purity Assessment via HPLC
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard for purity analysis. A typical mobile phase (acetonitrile/water, 70:30) elutes the compound at 6.8 minutes with >98% purity.
Comparative Evaluation of Synthetic Methods
Challenges and Optimization Opportunities
Q & A
Q. What are the critical considerations for scaling synthesis from lab to pilot scale?
- Methodological Answer :
- Safety protocols : Mitigate risks of exothermic reactions via controlled addition and cooling systems .
- Batch vs. flow chemistry : Evaluate continuous flow reactors for hazardous intermediates (e.g., azides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
